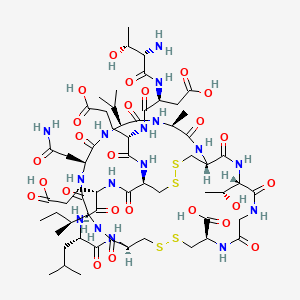
Jzp-MA-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jzp-MA-11 is a positron emission tomography ligand that targets the endocannabinoid α/β-hydrolase domain 6 enzyme. This compound selectively inhibits the α/β-hydrolase domain 6 enzyme with an IC50 value of 126 nanomolar. Notably, this compound can cross the blood-brain barrier, making it a valuable tool for brain imaging studies .
Métodos De Preparación
The synthesis of Jzp-MA-11 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure its high purity and efficacy .
Análisis De Reacciones Químicas
Jzp-MA-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Jzp-MA-11 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in positron emission tomography to study the distribution and activity of the α/β-hydrolase domain 6 enzyme in various tissues.
Biology: Helps in understanding the role of the α/β-hydrolase domain 6 enzyme in biological processes and its involvement in diseases.
Medicine: Potentially useful in diagnosing and monitoring neurological disorders by imaging the brain’s endocannabinoid system.
Industry: Employed in the development of new diagnostic tools and therapeutic agents targeting the endocannabinoid system
Mecanismo De Acción
Jzp-MA-11 exerts its effects by selectively inhibiting the α/β-hydrolase domain 6 enzyme. This inhibition disrupts the normal function of the enzyme, leading to changes in the levels of endocannabinoids in the brain and other tissues. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating various physiological processes .
Comparación Con Compuestos Similares
Jzp-MA-11 is unique in its ability to cross the blood-brain barrier and selectively inhibit the α/β-hydrolase domain 6 enzyme. Similar compounds include:
Jzp-MA-12: Another positron emission tomography ligand targeting the same enzyme but with different pharmacokinetic properties.
Jzp-MA-13: A compound with similar inhibitory effects but a lower ability to cross the blood-brain barrier.
Jzp-MA-14: A structurally related compound with a broader range of enzyme targets.
This compound stands out due to its high selectivity and efficacy in targeting the α/β-hydrolase domain 6 enzyme, making it a valuable tool for research and diagnostic applications.
Propiedades
Fórmula molecular |
C15H17FN4O2S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H17FN4O2S/c1-19(12-7-5-11(16)6-8-12)15(21)22-14-13(17-23-18-14)20-9-3-2-4-10-20/h5-8H,2-4,9-10H2,1H3 |
Clave InChI |
NLWSYKNCVGFXOV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)
![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)



![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)


![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)

![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
